3-Neopentylbenzoic acid
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Overview
Description
3-Neopentylbenzoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a neopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-neopentylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Benzoic acid derivatives with oxidized side chains.
Reduction: 3-Neopentylbenzyl alcohol.
Substitution: Nitro-3-neopentylbenzoic acid.
Scientific Research Applications
3-Neopentylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-neopentylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the neopentyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the neopentyl group.
4-Neopentylbenzoic Acid: A positional isomer with the neopentyl group at the fourth position.
3-Methylbenzoic Acid: A simpler derivative with a methyl group instead of a neopentyl group.
Uniqueness: 3-Neopentylbenzoic acid is unique due to the presence of the bulky neopentyl group, which can significantly alter its chemical and physical properties compared to simpler benzoic acid derivatives
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXMGNJFXZOIMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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